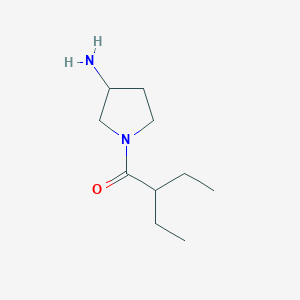
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, otherwise known as N-ethyl-2-pyrrolidone (NEP), is a cyclic amide used for a variety of applications in scientific research. It is a colorless, odorless, and water-soluble liquid with a low vapor pressure and low volatility. NEP has been used as a solvent for organic reactions, as a plasticizer for polymers, and as a surfactant for various applications. It has also been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dye intermediates.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Antibacterial Agents : Compound 1, which includes the 3-aminopyrrolidin-1-yl group, has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents. Research demonstrates its effectiveness against aerobic and anaerobic bacteria, showcasing potential clinical significance (Rosen et al., 1988).
Polymerization Studies : N-vinylpyrrolidinone was polymerized in 3-methylbutan-2-one, indicating applications in the creation of polymers with specific end groups, a process crucial in materials science (Liu & Rimmer, 2002).
Neuroleptic Activity : Benzamides of 1-substituted 3-aminopyrrolidines have been synthesized as potential neuroleptics, suggesting their importance in the development of psychiatric medications (Iwanami et al., 1981).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are important in the creation of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Antibacterial Activity Research : The aminopyrrolidine group is investigated for its role in enhancing the antibacterial activity of certain compounds, an area crucial for developing new antibiotics (Egawa et al., 1984).
Synthesis of Intermediates for Antibiotics : The compound is used in the synthesis of intermediates for antibiotics like premafloxacin, underscoring its importance in veterinary medicine (Fleck et al., 2003).
Nucleotide Analogue Synthesis : It's involved in the synthesis of N-substituted 3-(adenin-9-yl)pyrrolidin-2-ones, indicating its role in creating nucleotide analogues, which have applications in biochemistry and pharmacology (Koomen et al., 1973).
Synthesis of Vicinal Diamine Derivatives : It aids in the asymmetric synthesis of vicinal diamine derivatives, which have applications in medicinal chemistry and as constituents of biologically active molecules (Yoon et al., 2010).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKADXLAPPPIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)

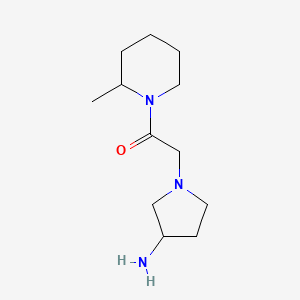
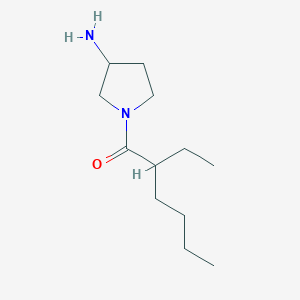
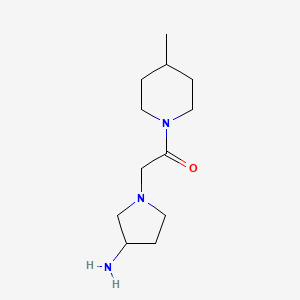
![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

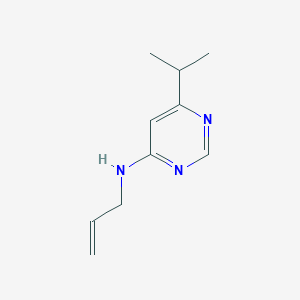
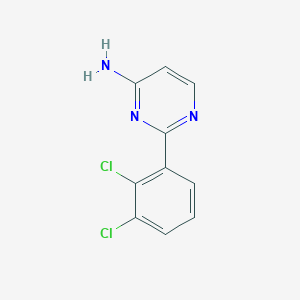
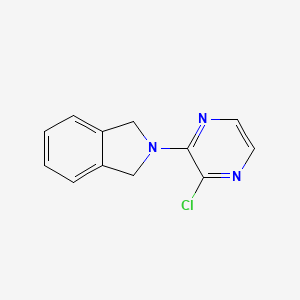
![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)